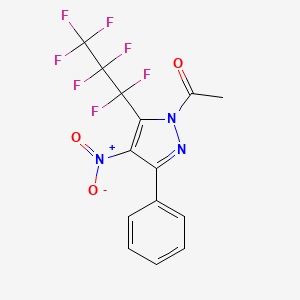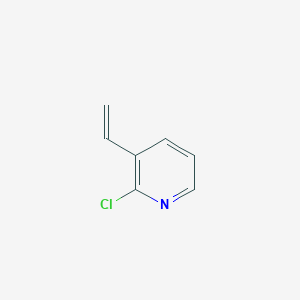
2-Chloro-3-ethenylpyridine
描述
2-Chloro-3-ethenylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chlorine atom at the second position and an ethenyl group at the third position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethenylpyridine can be achieved through several methods. One common approach involves the hydrohalogenation of 2-ethynylpyridine. This reaction is facilitated by the nucleophilic attack of a halide ion on the ethynyl group, producing 2-(2-chloroethenyl)pyridine in high yields . The reaction typically requires the presence of hydrochloric acid, which forms a pyridinium salt, enhancing the electrophilicity of the ethynyl group and facilitating the nucleophilic addition of the chloride ion.
Industrial Production Methods: Industrial production of this compound often involves the use of efficient and scalable synthetic routes. One such method includes the use of bis(trichloromethyl)carbonate as a chlorinating reagent, which reacts with 3-cyanopyridine-N-oxide to produce 2-chloro-3-cyanopyridine . This intermediate can then be further processed to obtain this compound.
化学反应分析
Types of Reactions: 2-Chloro-3-ethenylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyridines.
Electrophilic Addition: The ethenyl group can participate in electrophilic addition reactions, forming various addition products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Electrophilic Addition: Reagents such as hydrochloric acid or bromine can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Electrophilic Addition: Addition products with halogen or other electrophilic groups.
Oxidation and Reduction: Altered pyridine derivatives with different oxidation states.
科学研究应用
2-Chloro-3-ethenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-3-ethenylpyridine involves its interaction with various molecular targets. The chlorine atom and the ethenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes.
相似化合物的比较
2-Chloro-3-cyanopyridine: Similar in structure but with a cyano group instead of an ethenyl group.
2-Chloro-3-methylpyridine: Contains a methyl group at the third position instead of an ethenyl group.
2-Bromo-3-ethenylpyridine: Similar structure with a bromine atom instead of chlorine.
Uniqueness: 2-Chloro-3-ethenylpyridine is unique due to the presence of both a chlorine atom and an ethenyl group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-chloro-3-ethenylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQSFJGDFNZZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


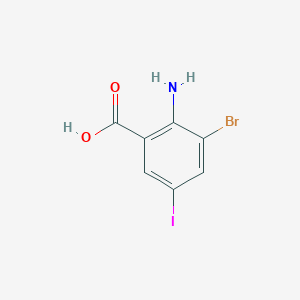
![[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid](/img/structure/B3039318.png)
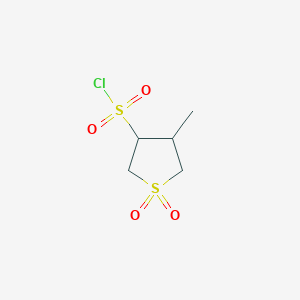
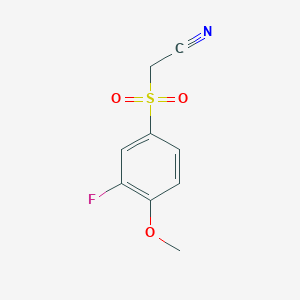
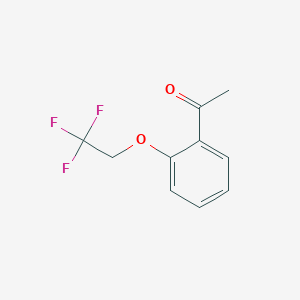
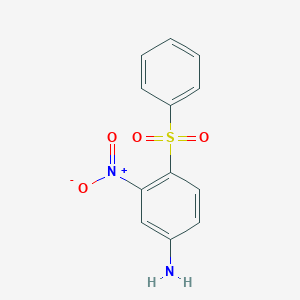
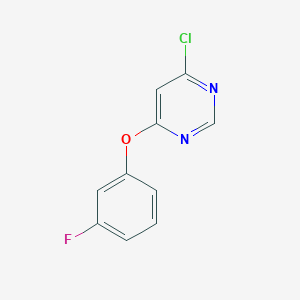
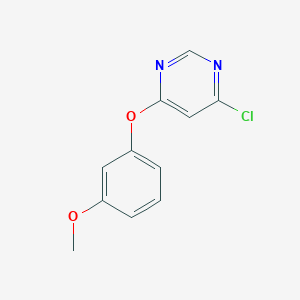
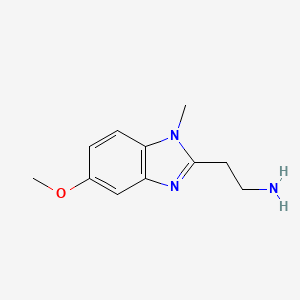
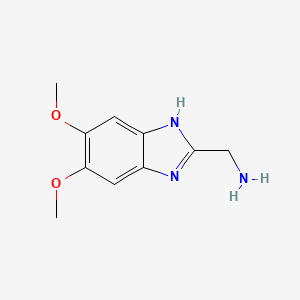
![6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3039330.png)
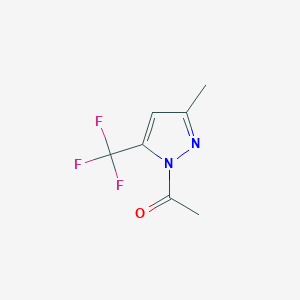
![5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid](/img/structure/B3039337.png)
